molecular formula C17H13ClN2O4 B2363876 N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide CAS No. 339105-85-0

N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide

Cat. No.: B2363876
CAS No.: 339105-85-0
M. Wt: 344.75
InChI Key: MRYDRCLQWLGBLS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H13ClN2O4 and its molecular weight is 344.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide has been explored in various studies, primarily focusing on its synthesis and potential applications. One study details a process for preparing water-soluble, potential analgesic compounds, including the synthesis of 2-(1,3-dioxo1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, which are structurally related to the compound (Reddy, Kumari, & Dubey, 2013). Another study explores the green approach for drug design and discovery, again involving derivatives of this compound as potential analgesic and antipyretic agents (Reddy, Reddy, & Dubey, 2014).

Antioxidant and Anti-inflammatory Properties

Research has also been conducted on the antioxidant and anti-inflammatory properties of related compounds. For instance, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, structurally similar to the compound , have been synthesized and evaluated for their anti-inflammatory and antioxidant activity (Koppireddi et al., 2013).

α-Glucosidase Inhibitory Activity

Another study focused on α-glucosidase inhibitory activity, involving N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide, which shares structural similarities with the compound , showing significant inhibition activity (Koppireddi et al., 2014).

Molecular Recognition in Solid State

In the field of crystallography, the molecular recognition in the solid state of compounds like Apremilast, which is structurally related to this compound, has been studied, exploring their potential as a selective π-philic mechanoreceptor (Dudek et al., 2018).

Drug Design and Anticancer Properties

Further research includes the synthesis and molecular docking analysis of anticancer drugs structurally related to this compound, offering insights into their potential application in cancer treatment (Sharma et al., 2018).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1,3-dioxoisoindol-2-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c18-12-7-5-11(6-8-12)9-19-15(21)10-24-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-8H,9-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYDRCLQWLGBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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